1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide

Übersicht

Beschreibung

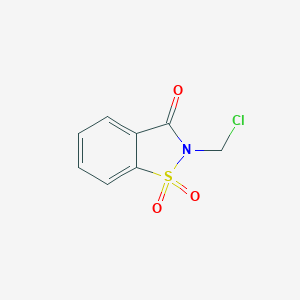

2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a chemical compound with the molecular formula C8H6ClNO3S and a molecular weight of 231.66 g/mol . It is known for its role as a serine protease inhibitor, specifically targeting neutrophil elastase . This compound is used in various scientific research applications due to its unique chemical properties and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one typically involves the chloromethylation of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the desired position .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with a purity of over 97% .

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Oxidizing Agents: Agents such as hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide has shown significant biological activity in various studies:

- Disinfectant Properties : The compound exhibits effective antimicrobial properties against a range of pathogens. Its application as a disinfectant is particularly valuable in healthcare settings to prevent infections.

- Platelet Aggregation Inhibition : Research indicates that this compound can inhibit platelet aggregation, suggesting potential applications in cardiovascular health management.

- Neutrophil Elastase Inhibition : It has been widely studied for its inhibitory effects on neutrophil elastase, making it relevant in research related to inflammation and respiratory diseases .

Industrial Applications

The compound's reactivity makes it suitable for various industrial applications:

- Agricultural Uses : Derivatives of this compound are employed in agriculture as fungicides and bactericides due to their ability to inhibit microbial growth .

- Chemical Synthesis : It serves as an intermediate in the synthesis of other biologically active compounds. The chloromethyl group can react with amines or thiols to form new derivatives useful in pharmaceuticals .

Case Study 1: Antimicrobial Efficacy

A study demonstrated the effectiveness of this compound against common hospital pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts when treated with varying concentrations of the compound.

Case Study 2: Platelet Function Studies

In cardiovascular research, the compound was tested for its ability to inhibit platelet aggregation induced by thrombin. Results showed that it effectively reduced aggregation rates compared to control samples, indicating potential therapeutic benefits for patients at risk of thrombotic events.

Wirkmechanismus

The compound exerts its effects by inhibiting neutrophil elastase, a serine protease involved in the degradation of extracellular matrix proteins. By binding to the active site of neutrophil elastase, it prevents the enzyme from interacting with its substrates, thereby reducing tissue damage and inflammation . This mechanism is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, where excessive neutrophil elastase activity contributes to disease pathology.

Vergleich Mit ähnlichen Verbindungen

Sivelestat: Another neutrophil elastase inhibitor with a similar mechanism of action.

Pirodomast: A compound with inhibitory effects on serine proteases.

PMSF (Phenylmethylsulfonyl fluoride): A serine protease inhibitor used in various biochemical applications.

Uniqueness: 2-Chloromethyl-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is unique due to its specific structure, which allows for selective inhibition of neutrophil elastase. Its chloromethyl group provides a reactive site for further chemical modifications, making it a versatile compound for research and industrial applications .

Biologische Aktivität

1,2-Benzisothiazol-3(2H)-one, 2-(chloromethyl)-, 1,1-dioxide (CAS Number: 13947-21-2) is a chemical compound with significant biological activity. This compound belongs to the class of isothiazole derivatives and features a benzisothiazole core structure with a chloromethyl group. Its unique molecular configuration contributes to its diverse applications in pharmaceuticals and material science, particularly as a disinfectant and platelet aggregation inhibitor.

- Molecular Formula : C8H6ClNO3S

- Molecular Weight : 231.66 g/mol

- IUPAC Name : 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one

The presence of the chloromethyl group allows for nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. The dioxo functionality enhances its electrophilic character, facilitating participation in redox reactions under specific conditions.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity. It has been widely used in high concentrations for microbial growth control in both domestic and industrial applications. The compound demonstrates efficacy against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 41 μg/mL |

| Schizosaccharomyces pombe | 245 μg/mL |

This table summarizes findings from studies evaluating the minimum inhibitory concentration (MIC) of various isothiazolinones, including our compound of interest .

Platelet Aggregation Inhibition

The compound also acts as a platelet aggregation inhibitor , which may have implications for cardiovascular health. This activity suggests potential therapeutic applications in preventing thrombotic events . The mechanism involves interference with the signaling pathways that promote platelet activation and aggregation.

Case Studies and Research Findings

Numerous studies have documented the biological activities of 1,2-benzisothiazol-3(2H)-one derivatives. For instance:

- Collier et al. (2020) evaluated the biocidal activity of this compound alongside other isothiazolinones. The results indicated that compounds with chlorinated substituents exhibited enhanced biocidal properties compared to their non-chlorinated counterparts .

- Research on Cytotoxicity : Some studies have raised concerns regarding the cytotoxic effects of isothiazolinones on human cell lines. For example, Rank et al. (2020) reported potential cytotoxic effects on liver and neuronal cells, suggesting that while these compounds are effective biocides, they may also pose risks to human health .

Environmental Impact and Safety Considerations

Despite its efficacy as a disinfectant and biocide, the environmental impact of this compound must be considered. Its role as an environmental contaminant and potential drug allergen necessitates careful handling and assessment of its biological effects on ecosystems .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S/c9-5-10-8(11)6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAHYFCQZDZXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367869 | |

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-21-2 | |

| Record name | 2-(chloromethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.